2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidinone core fused with a phenyl group at position 7 and a 4-ethoxyphenyl substituent at position 2. A sulfanyl (-S-) bridge at position 2 connects the core to an acetamide group, which is further substituted with a 4-methoxyphenyl moiety. Its design likely aims to optimize electronic properties, solubility, and binding affinity through strategic placement of ethoxy and methoxy groups, which influence lipophilicity and hydrogen-bonding capacity .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O4S/c1-3-37-23-15-11-21(12-16-23)33-28(35)27-26(24(17-30-27)19-7-5-4-6-8-19)32-29(33)38-18-25(34)31-20-9-13-22(36-2)14-10-20/h4-17,30H,3,18H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMDPVKDCYVOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 526.61 g/mol. The structure includes various functional groups that enhance its chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C29H26N4O4S |
| Molecular Weight | 526.61 g/mol |
| SMILES | CCOc1ccc(cc1)n1c(SCC(=O)Nc2ccccc2OC)nc2c(c1=O)[nH]cc2c1ccccc1 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyrrolo[3,2-d]pyrimidine core has been shown to inhibit various kinases, which are critical in multiple signaling pathways related to cancer and other diseases. The sulfanyl group enhances the compound's reactivity, allowing it to form stable interactions with target proteins.
Kinase Inhibition
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant kinase inhibition. This property is vital for developing anti-cancer therapies as many kinases are involved in tumor growth and progression .
Antioxidant Activity
The compound has displayed antioxidant properties in preliminary studies, suggesting potential applications in preventing oxidative stress-related diseases. Antioxidants can mitigate cellular damage caused by free radicals, contributing to overall health benefits .
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells, showing promising results in inhibiting cell proliferation .
Study 1: Anticancer Activity
A study conducted on multicellular spheroids revealed that the compound effectively inhibited tumor growth in a controlled environment. The mechanism involved the downregulation of specific oncogenes and the induction of apoptosis in cancer cells .
Study 2: Enzyme Interaction
Molecular docking studies have shown that the compound binds effectively to active sites of various enzymes involved in cancer progression. This interaction was characterized by hydrogen bonding and hydrophobic interactions, which stabilize the binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfur-linked pyrrolo-pyrimidinone derivatives.
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on molecular formulas from referenced evidence.
Key Observations:
Core Structure Variations: The pyrrolo[3,2-d]pyrimidinone core (target compound) offers a balance between rigidity and flexibility, favoring interactions with shallow enzyme pockets. Pyrazolo[3,4-d]pyrimidinones () and pyrido[4,3-d]pyrimidinones () exhibit distinct electronic profiles due to nitrogen positioning, which may influence binding to ATP-binding sites in kinases .
Substituent Effects: 4-Ethoxy vs. Both groups improve solubility compared to non-polar analogs (e.g., 4-methylphenyl in ) . Sulfanyl Linkage: The -S- bridge in the target compound and its benzothieno analog () offers conformational flexibility, whereas rigid linkers (e.g., chromene in ) may restrict binding orientations .
Bioactivity Implications :
- Compounds with halogenated substituents (e.g., chloro in , fluoro in ) often exhibit improved target affinity due to halogen bonding but may suffer from reduced solubility .
- The target compound’s methoxyacetamide group could mimic natural substrates in enzymatic reactions, a strategy seen in kinase inhibitors like imatinib .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
